

Technical Guide: Tetrakis(4-nitrophenyl)methane (CAS No. 60532-62-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrakis(4-nitrophenyl)methane*

Cat. No.: *B1336605*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of **tetrakis(4-nitrophenyl)methane** (TNPM), identified by CAS number 60532-62-9. While primarily utilized as a crucial intermediate in chemical synthesis, particularly for the production of tetrakis(4-aminophenyl)methane (TAPM), this document consolidates available data on its characteristics. It is important to note that, based on publicly accessible scientific literature, there is a significant lack of data pertaining to the direct biological activity, involvement in signaling pathways, or applications in drug development for TNPM itself. The focus of this guide is therefore on its well-documented chemical attributes and its role as a precursor in materials science.

Chemical and Physical Properties

Tetrakis(4-nitrophenyl)methane is a highly symmetric, tetrahedral molecule. Its chemical structure consists of a central carbon atom bonded to four 4-nitrophenyl groups. The presence of the electron-withdrawing nitro groups significantly influences its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of **Tetrakis(4-nitrophenyl)methane**

Property	Value	Source(s)
CAS Number	60532-62-9	N/A
Molecular Formula	C ₂₅ H ₁₆ N ₄ O ₈	[1]
Molecular Weight	500.42 g/mol	[1]
Appearance	White to orange to green powder/crystal	[2]
Melting Point	339 °C (in Tetrahydrofuran)	[3]
Boiling Point	688.5 ± 55.0 °C (Predicted)	[3]
Density	1.457 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	Room Temperature	[3]

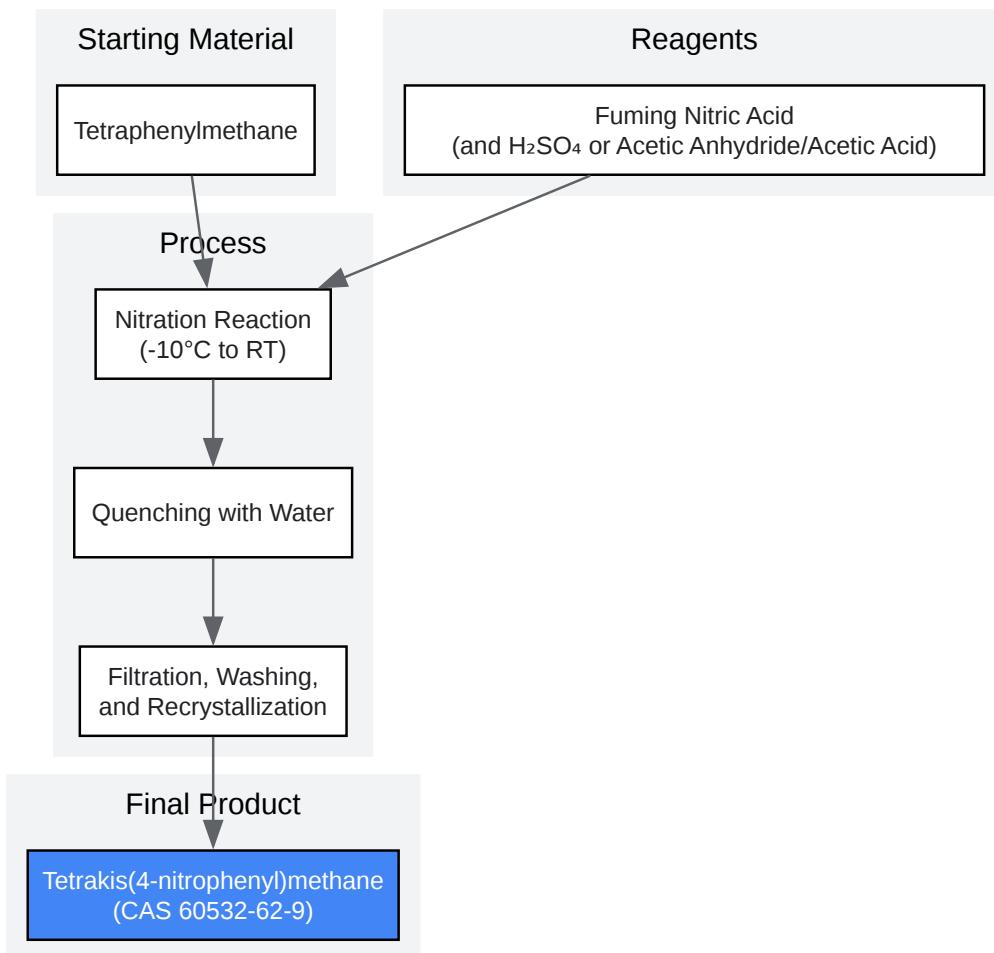
Synthesis of Tetrakis(4-nitrophenyl)methane

The primary synthetic route to **tetrakis(4-nitrophenyl)methane** involves the nitration of tetraphenylmethane. Several detailed experimental protocols have been reported in the scientific literature.

Experimental Protocol: Nitration of Tetraphenylmethane

This protocol is adapted from established literature procedures [4][5].

Materials:


- Tetraphenylmethane
- Fuming Nitric Acid
- Sulfuric Acid (or Acetic Anhydride and Glacial Acetic Acid as alternatives)
- Ice/Salt Bath
- Round Bottom Flask

- Stirring Apparatus
- Filtration Apparatus
- Solvents for washing and recrystallization (e.g., water, ethanol, tetrahydrofuran)

Procedure:

- Cool a flask containing fuming nitric acid to -10 °C to -5 °C using an ice/salt bath.
- Slowly add tetraphenylmethane to the cooled and vigorously stirred nitric acid in small portions.
- Depending on the specific protocol, a mixture of sulfuric acid or acetic anhydride and glacial acetic acid is then added dropwise while maintaining the low temperature.
- After the addition is complete, the reaction mixture is typically stirred for several hours, sometimes allowing it to warm to room temperature.
- The reaction is quenched by the careful addition of ice-cold water, which precipitates the crude product.
- The solid product is collected by vacuum filtration and washed extensively with water to remove residual acid.
- Further purification is achieved by washing with solvents like ethanol and subsequent recrystallization from a suitable solvent such as tetrahydrofuran (THF) to yield the purified **tetrakis(4-nitrophenyl)methane**.

Synthesis of Tetrakis(4-nitrophenyl)methane

[Click to download full resolution via product page](#)Synthesis workflow for **tetrakis(4-nitrophenyl)methane**.

Role as a Synthetic Intermediate

The primary and most well-documented application of **tetrakis(4-nitrophenyl)methane** is as a precursor for the synthesis of tetrakis(4-aminophenyl)methane (TAPM). TAPM is a valuable monomer in the synthesis of advanced materials such as covalent organic frameworks (COFs).

and other porous polymers due to its tetrahedral geometry and the reactive nature of its amino groups[6].

Experimental Protocol: Reduction to Tetrakis(4-aminophenyl)methane

The reduction of the nitro groups of TNPM to amino groups is a standard synthetic transformation. A common method involves the use of a reducing agent like tin(II) chloride dihydrate or catalytic hydrogenation[4][7].

Materials:

- **Tetrakis(4-nitrophenyl)methane**
- Ethanol (or other suitable solvent)
- Tin(II) chloride dihydrate (or a hydrogenation catalyst like Pd/C with a hydrogen source like hydrazine monohydrate)
- Reflux apparatus
- Filtration apparatus
- Aqueous sodium hydroxide (for workup when using tin chloride)

Procedure (using Tin(II) chloride dihydrate):

- Dissolve **tetrakis(4-nitrophenyl)methane** in ethanol in a round bottom flask.
- Add an excess of tin(II) chloride dihydrate to the solution.
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by techniques like TLC or LC-MS).
- After cooling, remove the ethanol under reduced pressure.
- Dilute the residue with water and cool in an ice bath.

- Basify the mixture by the slow addition of aqueous sodium hydroxide to a pH of approximately 10 to precipitate the tin salts.
- The crude product is collected by filtration and washed with water.
- Purification can be achieved by selective dissolution in a hot solvent like 1,4-dioxane, followed by filtration to remove insoluble tin salts, and subsequent precipitation or recrystallization to yield pure tetrakis(4-aminophenyl)methane.

Role of TNPM as a Precursor

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-industry.com [alfa-industry.com]
- 2. tetrakis(4-nitrophenyl)Methane | 60532-62-9 [chemicalbook.com]
- 3. tetrakis(4-nitrophenyl)Methane CAS#: 60532-62-9 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]
- 7. zaguau.unizar.es [zaguau.unizar.es]
- To cite this document: BenchChem. [Technical Guide: Tetrakis(4-nitrophenyl)methane (CAS No. 60532-62-9)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1336605#cas-number-60532-62-9-properties-and-suppliers\]](https://www.benchchem.com/product/b1336605#cas-number-60532-62-9-properties-and-suppliers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com